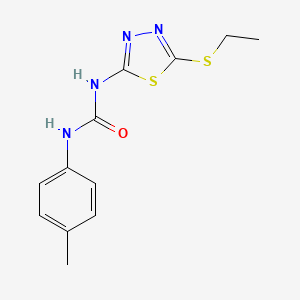

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiadiazole intermediate with ethylthiol or ethylthiolate under suitable conditions.

Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the reaction of 5-ethylthio-1,3,4-thiadiazole with p-tolyl isocyanate. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure reveals significant intermolecular interactions that contribute to its stability and potential biological activity.

Medicinal Chemistry

This compound exhibits promising pharmacological properties:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can possess significant antimicrobial properties. The incorporation of ethylthio groups enhances the interaction with microbial enzymes, leading to increased efficacy against various pathogens .

- Anticancer Properties : Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular targets involved in cancer signaling pathways .

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor in acidic environments. Its effectiveness stems from the formation of a protective layer on metal surfaces, reducing corrosion rates significantly. Experimental results indicate that the presence of the thiadiazole moiety contributes to enhanced adsorption on metal surfaces .

Agricultural Applications

Thiadiazole derivatives have been investigated for their potential as agrochemicals. The compound can act as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds. Its efficacy against specific plant pathogens has been documented in field studies .

Case Study 1: Antimicrobial Activity

A study conducted by Sherif et al. (2025) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Corrosion Inhibition

Research published in the Journal of Materials Chemistry explored the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic media. The results showed a reduction in corrosion rates by up to 85% at optimal concentrations.

Wirkmechanismus

The mechanism of action of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:

1-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a methylthio group instead of an ethylthio group.

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of a p-tolyl group.

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

Biologische Aktivität

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound with significant biological activity due to its unique structural features. The thiadiazole ring and urea moiety contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under controlled conditions. The intermediate products are purified through recrystallization or chromatography to obtain the final product in high yield and purity.

The compound's mechanism of action is primarily attributed to its ability to interact with cellular components. It may inhibit specific enzymes or interfere with metabolic pathways by binding to active sites on target proteins. The thiadiazole ring enhances the binding affinity of the compound, facilitating its biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display antifungal activity against plant pathogens and larvicidal effects against mosquito larvae such as Aedes aegypti. The LD50 values for some related compounds indicate potent toxicity against these larvae, suggesting that this compound may possess similar properties .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have evaluated the cytotoxicity of thiourea and urea derivatives on human cancer cell lines. While some compounds showed no cytotoxic effects at tested concentrations, others exhibited moderate anti-inflammatory activity. This suggests a potential for therapeutic applications in cancer treatment and inflammation management .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Aedes aegypti larvae | |

| Cytotoxicity | Low toxicity observed in human cell lines | |

| Anti-inflammatory | Moderate activity in cellular assays |

Case Study 1: Antifungal Activity

In a study evaluating a series of thiourea derivatives, several compounds demonstrated notable antifungal activity against Phomopis obscurans and P. viticola. The structure–activity relationship indicated that modifications to the thiadiazole ring could enhance efficacy against specific fungal strains .

Case Study 2: Insecticidal Properties

Another investigation focused on the larvicidal effects of thiourea derivatives against Aedes aegypti. Compounds with similar structural features to this compound showed promising results with LD50 values indicating high potency .

Eigenschaften

IUPAC Name |

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-3-18-12-16-15-11(19-12)14-10(17)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDZCWICBGFKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.